molecular formula C13H17NO2 B1648146 Methyl 2-(piperidin-3-yl)benzoate

Methyl 2-(piperidin-3-yl)benzoate

Cat. No.: B1648146
M. Wt: 219.28 g/mol
InChI Key: SGQRCLIEGTXDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(piperidin-3-yl)benzoate is an organic compound featuring a benzoate ester moiety substituted at the 2-position with a piperidine ring. Its stereochemistry and conformational flexibility (due to the piperidine ring) could also impact its molecular interactions in biological systems or crystallographic behavior .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-piperidin-3-ylbenzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3

InChI Key

SGQRCLIEGTXDEC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2

Canonical SMILES

COC(=O)C1=CC=CC=C1C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(piperidin-3-yl)benzoate typically involves the esterification of 2-(3-piperidinyl)benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperidin-3-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoates or halogenated benzoates.

Scientific Research Applications

Methyl 2-(piperidin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and receptor binding.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-3-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are structurally related to Methyl 2-(piperidin-3-yl)benzoate, differing in substituents, ring systems, or functional groups:

Compound Name Key Structural Features Synthesis & Characterization Applications/Potential Uses Reference
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) Quinoline-piperazine-carbonyl chain at the 4-position of benzoate Synthesized via crystallization (ethyl acetate); yellow/white solid; confirmed by ¹H NMR, HRMS Pharmaceutical (e.g., kinase inhibition)
Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate Piperidinylphenyl group attached via propenoyl linker at the 3-position of benzoate Crystallography data provided; structural analysis highlights hydrogen bonding and packing Not specified (likely pharmaceutical)
Bensulfuron-methyl (Pesticide) Sulfonylurea group at the 2-position of benzoate Synthesized as herbicide; characterized by stability under acidic conditions Agrochemical (herbicide)
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) Phosphoryloxy-imidazole substituent at the 2-position of benzoate Mechanistic study on hydrolysis; imidazole group enhances nucleophilic activity Enzyme mimic (hydrolase models)
Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) Urea and amide groups at the 4-position of benzoate Synthesized in 44% yield; characterized by ESI-MS Anticancer or antimicrobial

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Piperidine vs. Quinoline vs. Imidazole: C1’s quinoline moiety may enhance π-π stacking in biological targets (e.g., enzymes), whereas the imidazole in Compound 21 () introduces acidic protons for catalytic activity . Sulfonylurea (Pesticides): Bensulfuron-methyl’s sulfonylurea group acts as a proton donor under acidic conditions, critical for herbicidal activity, contrasting with the basic piperidine in the target compound .

Synthetic Yields and Methods

  • C1–C7 () were synthesized in moderate yields via crystallization, while urea derivatives () had lower yields (31–44%), suggesting steric or electronic challenges in urea formation .
  • The phosphorylated Compound 21 () required multi-step synthesis, emphasizing the complexity of introducing phosphorus-based groups .

Crystallographic Behavior Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate () exhibited intermolecular hydrogen bonding via the hydroxy group, influencing crystal packing. The target compound’s piperidine may similarly affect solid-state interactions .

Biological and Industrial Applications

  • Pharmaceuticals : C1 () and urea derivatives () are likely drug candidates due to nitrogen-rich pharmacophores. The target compound’s piperidine could modulate receptor binding in CNS-targeted drugs .
  • Agrochemicals : Sulfonylurea derivatives () highlight the benzoate scaffold’s versatility in herbicide design, whereas the target compound’s basicity may limit such applications .

Tables

Table 1: Structural Comparison of Selected Benzoate Derivatives

Feature This compound C1 () Bensulfuron-methyl () Compound 21 ()
Core Structure Benzoate ester Benzoate ester Benzoate ester Benzoate ester
Key Substituent Piperidine (2-position) Quinoline-piperazine (4-position) Sulfonylurea (2-position) Phosphoryloxy-imidazole (2-position)
Polarity Moderate (basic piperidine) High (polar piperazine) High (acidic sulfonylurea) Moderate (imidazole)
Potential Use Pharmaceuticals Pharmaceuticals Agrochemicals Enzyme mimics

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